An In-Depth Technical Guide to 5-Nitrofluorescein Diacetate: A Fluorogenic Probe for Esterase Activity
An In-Depth Technical Guide to 5-Nitrofluorescein Diacetate: A Fluorogenic Probe for Esterase Activity
This guide provides a comprehensive technical overview of 5-Nitrofluorescein diacetate (5-NFD), a fluorogenic substrate with significant applications in biochemistry, cell biology, and drug discovery. We will delve into its core mechanism, physicochemical properties, and provide field-proven protocols for its effective use in the quantitative assessment of esterase and lipase activity.
Introduction: Beyond a Simple Dye Intermediate
5-Nitrofluorescein diacetate is a pale yellow solid primarily known as a key intermediate in the chemical synthesis of other vital fluorescent markers, such as 5-aminofluorescein and fluorescein 5-isothiocyanate (FITC).[1][2][3] However, its utility extends far beyond its role as a precursor. The core of its functionality lies in its structure: a fluorescein molecule rendered non-fluorescent and cell-permeable by the addition of two acetate groups.[1][4] This design allows 5-NFD to serve as a powerful tool for detecting enzymatic activity within complex biological systems.
Section 1: Physicochemical Properties
A thorough understanding of a probe's physical and chemical characteristics is paramount for designing robust and reproducible assays. Key properties of 5-Nitrofluorescein diacetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14926-29-5 | [1][3] |
| Molecular Formula | C₂₄H₁₅NO₉ | [1][3] |
| Molecular Weight | 461.38 g/mol | [1][3] |
| Appearance | Pale yellow solid | [1] |
| Solubility | DMSO, Chloroform, Dichloromethane, Methanol | [1][5][6] |
| Storage Conditions | Store at -20°C, protected from light in an amber vial | [1] |
| Melting Point | 220-229°C | [1] |
| Hydrolyzed Product | 5-Nitrofluorescein | - |
| Approx. Excitation Max | ~505 nm (of 5-Nitrofluorescein) | [3] |
| Approx. Emission Max | ~530 nm (of 5-Nitrofluorescein) | [3] |
Section 2: Principle of Action - The Fluorogenic Transformation
The functionality of 5-NFD as an enzyme substrate is based on a straightforward yet elegant mechanism of hydrolytic activation. This process can be broken down into two critical steps.
-
Cellular Uptake and Substrate Presentation : In its native diacetate form, the molecule is hydrophobic and electrically neutral, allowing it to readily permeate intact cell membranes. The acetate groups effectively "quench" the inherent fluorescence of the fluorescein core.
-
Enzymatic Cleavage : Once inside the cell or in the presence of esterolytic enzymes (such as esterases and lipases) in a solution, the two acetate groups are hydrolytically cleaved.[7][8]
-
Generation of Fluorescence : This cleavage releases the highly fluorescent molecule 5-Nitrofluorescein. This product is more polar than its precursor, leading to its retention within cells that have intact membranes. The resulting fluorescence intensity is directly proportional to the enzymatic activity.[9]
Caption: Enzymatic activation of 5-Nitrofluorescein diacetate.
The Influence of the Nitro Group: An Expert Insight
The presence of the nitro (-NO₂) group at the 5-position distinguishes this molecule from the more common fluorescein diacetate (FDA). As a strong electron-withdrawing group, the nitro substituent has two significant effects:
-
pKa Shift : It lowers the pKa of the phenolic hydroxyl groups on the fluorescein core.[10] Standard fluorescein has a pKa around 6.4, meaning it is most fluorescent at neutral to alkaline pH.[11] The lower pKa of 5-Nitrofluorescein means it can exist in its fluorescent dianionic form at a more acidic pH, which can be advantageous for assays performed under specific physiological conditions.
-
Photophysical Properties : The nitro group can promote intramolecular photoinduced electron transfer (PET), which may lead to a lower fluorescence quantum yield compared to unmodified fluorescein.[12] This is a critical consideration for instrument setup, as it may necessitate higher gain settings or more sensitive detectors.
Section 3: Applications in Scientific Research
The unique properties of 5-NFD lend it to several key applications:
-
Quantification of Enzyme Activity : Its primary use is as a fluorogenic substrate for measuring the activity of nonspecific esterases, proteases, and lipases in purified enzyme preparations, cell lysates, or even whole cells.[1]
-
Cell Viability and Metabolism : Similar to FDA, 5-NFD can be used as an indicator of metabolic activity and cell viability. Live cells with active esterases and intact membranes will accumulate the fluorescent product, while dead or metabolically inactive cells will not.[9]
-
High-Throughput Screening (HTS) : In drug development, 5-NFD can be used in HTS campaigns to screen for inhibitors or activators of specific esterases or lipases, which are important drug targets.[1]
-
Synthetic Chemistry : It remains a crucial building block for synthesizing other fluorescent probes and labels.[1][2][3]
Section 4: Experimental Protocol - Quantification of Esterase Activity in a 96-Well Plate Format
This protocol provides a robust methodology for quantifying esterase activity using 5-NFD. It is designed for a microplate reader equipped with fluorescence detection.
Causality Behind Experimental Choices
-
Solvent : DMSO is used for the stock solution due to the high solubility of 5-NFD in this organic solvent.[1] Acetone is also a viable alternative.
-
Buffer : A phosphate buffer is chosen for its buffering capacity in the neutral physiological range. The optimal pH for FDA hydrolysis assays is often cited as 7.6.[2] However, due to the lower pKa of 5-nitrofluorescein, it is crucial to perform a pH optimization curve (e.g., pH 6.5-8.0) for your specific enzyme to determine the ideal assay conditions.
-
Controls : Including proper controls is essential for a self-validating system and data integrity.
Step-by-Step Methodology
1. Reagent Preparation: a. 5-NFD Stock Solution (10 mM): Carefully weigh 4.61 mg of 5-Nitrofluorescein diacetate and dissolve it in 1 mL of high-purity DMSO. Mix thoroughly by vortexing. Store this stock solution in small aliquots at -20°C, protected from light. b. Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.6.[2] c. Enzyme/Sample Preparation: Dilute your enzyme preparation or cell lysate to the desired concentration in the Assay Buffer. Keep samples on ice. d. 5-Nitrofluorescein Standard: Prepare a 1 mM stock solution of 5-Nitrofluorescein in DMSO. From this, create a series of standards (e.g., 0 µM to 10 µM) in the Assay Buffer for generating a standard curve.
2. Assay Procedure: a. Layout Plate: Design your 96-well plate map. Use an opaque, black 96-well plate to minimize background fluorescence and light scattering. b. Add Samples/Controls: Pipette 50 µL of your diluted enzyme samples and controls (positive control with known esterase, negative control with buffer only) into the appropriate wells. c. Prepare Substrate Working Solution: Just before use, dilute the 10 mM 5-NFD stock solution in the Assay Buffer to a 2X final concentration (e.g., to 200 µM for a 100 µM final concentration). Protect from light. d. Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells, bringing the total volume to 100 µL. Mix gently by tapping the plate or using an orbital shaker for 10 seconds. e. Incubation: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
3. Data Acquisition: a. Kinetic Measurement: Measure the fluorescence intensity every 60 seconds for 30-60 minutes. b. Instrument Settings: Set the excitation wavelength to ~490-505 nm and the emission wavelength to ~520-535 nm.[2][3] The exact optimal wavelengths should be confirmed empirically using the hydrolyzed 5-Nitrofluorescein product. c. Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light. Stop the reaction by adding 50 µL of a stopping reagent (e.g., 1 M Tris-HCl, pH 10) and then read the final fluorescence.
Caption: Workflow for a 96-well plate fluorometric esterase assay.
Section 5: Data Analysis and Interpretation
The primary data output from a kinetic assay is the rate of fluorescence increase over time (RFU/min).
-
Calculate the Reaction Rate (V₀): For each well, plot RFU versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear region.
-
Correct for Background: Subtract the rate of the "Substrate Auto-hydrolysis" control (see Section 6) from all other rates.
-
Quantify Activity: Use the standard curve of known 5-Nitrofluorescein concentrations to convert the corrected rate (in RFU/min) into a quantitative measure of product formation (e.g., pmol/min). This value represents the enzymatic activity.
Section 6: Trustworthiness & A Self-Validating System
To ensure the integrity of your results, the inclusion of the following controls is mandatory:
-
Substrate Auto-hydrolysis Control: Contains Assay Buffer and 5-NFD substrate but no enzyme. This measures the rate of non-enzymatic hydrolysis of the substrate, which must be subtracted from all experimental readings.
-
Sample Background Control: Contains Assay Buffer and the enzyme/sample but no 5-NFD substrate. This accounts for any intrinsic fluorescence from your sample at the measured wavelengths.
-
Positive Control: A sample containing a known, purified esterase. This validates that the assay components are working correctly.
-
Negative Control: A sample known to have no esterase activity (e.g., heat-inactivated enzyme). This ensures that the observed signal is due to active enzyme.
By rigorously applying these principles and protocols, researchers can confidently leverage 5-Nitrofluorescein diacetate as a sensitive and reliable tool for investigating the complex world of enzymatic activity.
References
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LookChem. Cas 14926-29-5, 5-Nitrofluorescein diacetate. [Link]
- Green, V. S., Stott, D. E., & Diack, M. (2006). Assay for fluorescein diacetate hydrolytic activity: Optimization for soil samples. Soil Biology & Biochemistry, 38(4), 693–701.
- Mchedlov-Petrossyan, N. O., Pereverzev, A. Y., & Chernaya, G. B. (2001). Luminescence Properties of Nitro Derivatives of Fluorescein. Russian Journal of General Chemistry, 71(9), 1401–1409.
- Kim, H., et al. (2023). Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light. ACS Omega.
- Lavis, L. D., & Raines, R. T. (2007). Tuning the pKa of fluorescein to optimize binding assays. Analytical Biochemistry, 368(2), 145-150.
- Wojcieszyńska, D., et al. (2018). Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells. Molecules, 23(10), 2566.
- Sarna-Boś, K., et al. (2013). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Journal of Fluorescence, 23(4), 643-651.
- Gauthier-Manuel, B., Benmouhoub, C., & Wacogne, B. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. Sensors, 24(5), 1705.
- Lavis, L. D., & Raines, R. T. (2008). Tuning the pKa of fluorescein to optimize binding assays. ACS Chemical Biology, 3(3), 142-150.
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University of Toledo. FDA assay. [Link]
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Raines Laboratory, University of Wisconsin-Madison. Tuning the pKa of Fluorescein to Optimize Binding Assays - Supporting Information. [Link]
- Lin, Y. P., et al. (2014). Investigation of Esterases' Activity on Fluorescein Diacetate (FDA). The Center for Energy Efficient Electronics Science (E3S).
- Chen, M. C., Chen, D. G., & Chou, P. T. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ChemPlusChem, 85(11), 2419-2432.
- Lavis, L. D., & Raines, R. T. (2007). Tuning the pK(a) of fluorescein to optimize binding assays. Analytical Biochemistry, 368(2), 145-50.
- Schnürer, J., & Rosswall, T. (1982). Fluorescein diacetate hydrolysis as a measure of total microbial activity in soil and litter. Applied and Environmental Microbiology, 43(6), 1256-1261.
- U.S. Patent No. US20120220787A1. (2012).
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Wikipedia. Fluorescein diacetate hydrolysis. [Link]
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